molecular formula C17H12N4O2 B12910620 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 917947-68-3

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12910620
CAS No.: 917947-68-3
M. Wt: 304.30 g/mol
InChI Key: TYOQYBRLBNTQIW-UHFFFAOYSA-N
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Description

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential cytotoxic properties and has been studied for its applications in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as iodine or bromine, to yield the desired oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, bromine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various substituted oxadiazole and pyrazole derivatives, which have been studied for their potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with the DNA synthesis process, thereby inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound can bind to specific enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the oxadiazole derivative.

    1,3,4-Oxadiazole: A core structure in many biologically active compounds.

    Thiazolidine-2,4-dione derivatives: Known for their cytotoxic properties.

Uniqueness

5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one stands out due to its unique combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a cytotoxic agent and its versatility in various chemical reactions .

Properties

CAS No.

917947-68-3

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C17H12N4O2/c22-17-19-18-16(23-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,22)

InChI Key

TYOQYBRLBNTQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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